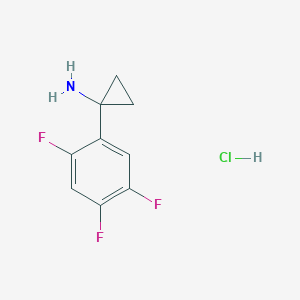
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H8F3N·HCl It is known for its unique structural features, which include a cyclopropane ring attached to a trifluorophenyl group and an amine group
Preparation Methods
The synthesis of 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The next step involves introducing the amine group. This can be done by reacting the cyclopropane intermediate with an amine source under appropriate conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring can influence its stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-(2,4-Difluorophenyl)cyclopropan-1-amine;hydrochloride: Lacks one fluorine atom, which can affect its reactivity and binding properties.
1-(2,4,5-Trifluorophenyl)cyclopropan-1-amine: The free amine form without the hydrochloride salt, which can influence its solubility and stability.
1-(2,4,5-Trifluorophenyl)cyclopropan-1-ol: Contains a hydroxyl group instead of an amine, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-4-8(12)7(11)3-5(6)9(13)1-2-9;/h3-4H,1-2,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSFXALTHODTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
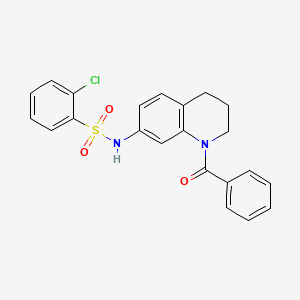
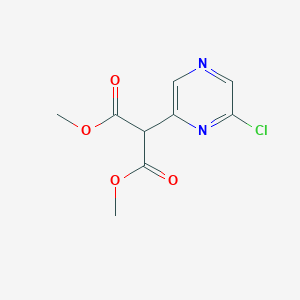

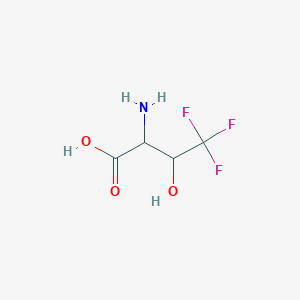
![N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2815727.png)
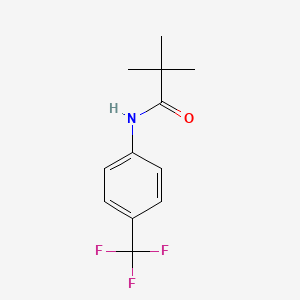
![1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2815731.png)
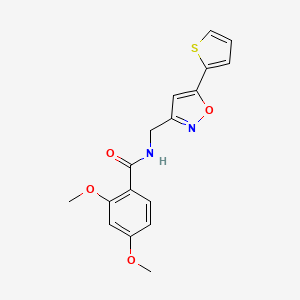
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2815734.png)
![3-benzyl-6-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2815735.png)
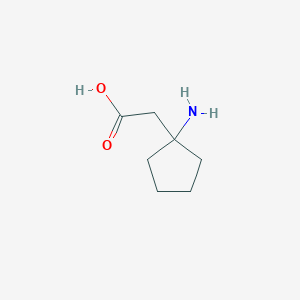

![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)
